molecular formula C11H10N4 B14341117 2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 93846-09-4

2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole

Katalognummer: B14341117
CAS-Nummer: 93846-09-4
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: REPNNASMXNILAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole is a heterocyclic compound that belongs to the class of pyrazolo-triazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a fused pyrazole and triazole ring system, contributes to its interesting chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with phenylhydrazine and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to promote cyclization and formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted pyrazolo[1,5-b][1,2,4]triazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-Methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules contributes to its activity. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

93846-09-4

Molekularformel

C11H10N4

Molekulargewicht

198.22 g/mol

IUPAC-Name

2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole

InChI

InChI=1S/C11H10N4/c1-8-12-11-7-10(14-15(11)13-8)9-5-3-2-4-6-9/h2-7,14H,1H3

InChI-Schlüssel

REPNNASMXNILAE-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN2C(=N1)C=C(N2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.